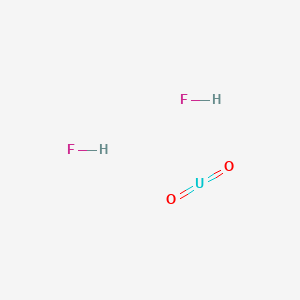

Dioxouranium;dihydrofluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dioxouranium;dihydrofluoride, also known as difluorodioxouranium, is a compound with the molecular formula H₂F₂O₂U. It is a uranium-based compound where uranium is in the +6 oxidation state, coordinated with two oxygen atoms and two fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions: Dioxouranium;dihydrofluoride can be synthesized through the reaction of uranium hexafluoride (UF₆) with water vapor. The reaction typically involves the hydrolysis of uranium hexafluoride to form uranyl fluoride (UO₂F₂), which can further react under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of uranium hexafluoride in a hydrolysis reactor, followed by pyrohydrolysis to convert the intermediate uranyl fluoride to the desired product. This process requires precise control of temperature, pressure, and reagent flow to ensure the efficient conversion of uranium hexafluoride to this compound .

化学反応の分析

Types of Reactions: Dioxouranium;dihydrofluoride undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the uranium center can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: Fluorine atoms in the compound can be substituted by other ligands, such as hydroxyl or nitrate groups, under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the uranium center.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce the uranium center.

Substitution: Reagents like nitric acid or hydroxylamine can facilitate substitution reactions.

Major Products:

Oxidation: Formation of higher oxidation state uranium compounds.

Reduction: Formation of lower oxidation state uranium compounds.

Substitution: Formation of uranyl complexes with different ligands.

科学的研究の応用

Dioxouranium;dihydrofluoride has several scientific research applications, including:

Nuclear Chemistry: Used in the study of uranium-based nuclear reactions and materials.

Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.

Environmental Chemistry: Studied for its role in the environmental behavior and remediation of uranium compounds

作用機序

The mechanism of action of dioxouranium;dihydrofluoride involves its interaction with various molecular targets and pathways. The uranium center can coordinate with different ligands, influencing the compound’s reactivity and stability. Quantum chemical studies have shown that the compound can undergo ligand exchange and redox reactions, which are crucial for its applications in nuclear and materials chemistry .

類似化合物との比較

Uranyl Fluoride (UO₂F₂): Similar in structure but differs in the number of fluorine atoms.

Uranyl Nitrate (UO₂(NO₃)₂): Contains nitrate ligands instead of fluorine.

Uranyl Acetate (UO₂(CH₃COO)₂): Contains acetate ligands instead of fluorine

Uniqueness: Dioxouranium;dihydrofluoride is unique due to its specific coordination environment and the presence of both oxygen and fluorine ligands. This combination imparts distinct chemical properties, making it valuable for specialized applications in nuclear and materials science .

生物活性

Dioxouranium; dihydrofluoride (DUHF) is a compound that contains uranium in its +6 oxidation state, complexed with fluoride ions. Understanding its biological activity is crucial due to the potential health risks associated with uranium compounds, particularly in environmental and occupational settings. This article summarizes the current knowledge on the biological activity of DUHF, including its mechanisms of action, toxicity, and implications for human health.

Dioxouranium; dihydrofluoride can be represented by the formula UO2F2. The compound typically appears as a pale yellow solid and is known for its solubility in water, which enhances its bioavailability and potential toxicity .

Mechanisms of Toxicity

The biological activity of DUHF primarily stems from the uranium ion’s interactions at the cellular level. Uranium can disrupt various biological processes through several mechanisms:

- Renal Toxicity : Uranium compounds, including DUHF, are nephrotoxic. They can accumulate in renal tissues, leading to cellular damage and impaired kidney function. Studies indicate that uranium interferes with mitochondrial function and ATP utilization in renal proximal tubules, which can cause cell death and renal failure .

- Genotoxicity : Uranium exposure has been linked to DNA damage. Ionizing radiation emitted by uranium can induce mutations and chromosomal aberrations, contributing to carcinogenesis . The uranyl ion (UO22+) forms complexes with cellular macromolecules, which may lead to further genotoxic effects.

- Inflammatory Response : Exposure to uranium can activate inflammatory pathways. Research shows that uranium induces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which can exacerbate tissue damage and contribute to chronic inflammatory conditions .

Antimicrobial Activity

Some studies have explored the antibacterial properties of uranium complexes. For instance, research involving uranyl complexes has demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms proposed include disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Assessments

Cytotoxicity studies using mammalian cell lines have shown that uranium compounds can induce cell death at certain concentrations. These studies often employ assays such as MTT or LDH release assays to assess cell viability following exposure to DUHF or similar compounds .

Case Studies

- Environmental Exposure : A case study involving workers at a uranium processing facility revealed elevated levels of renal dysfunction associated with chronic exposure to uranium compounds, including DUHF. Monitoring showed significant increases in biomarkers indicative of kidney injury over time .

- Animal Studies : In animal models, exposure to dioxouranium compounds has resulted in significant renal damage and alterations in blood biochemistry, supporting findings from human studies regarding nephrotoxicity .

特性

CAS番号 |

13536-84-0 |

|---|---|

分子式 |

F2H2O2U |

分子量 |

310.040 g/mol |

IUPAC名 |

dioxouranium;dihydrofluoride |

InChI |

InChI=1S/2FH.2O.U/h2*1H;;; |

InChIキー |

RXWCTKVOMOOHCV-UHFFFAOYSA-N |

SMILES |

O=[U]=O.F.F |

正規SMILES |

O=[U]=O.F.F |

Color/Form |

Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |

密度 |

6.37 |

melting_point |

300 °C (decomposes) |

Key on ui other cas no. |

13536-84-0 |

溶解性 |

Insoluble in benzene 64.4 g/100 g H2O at 20 °C |

同義語 |

uranyl fluoride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。